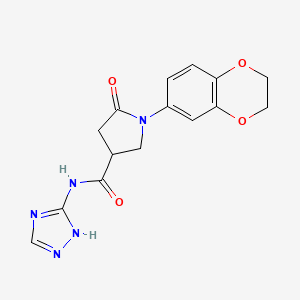
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the neurotransmitter GABA in the brain, and inhibiting this enzyme leads to increased levels of GABA, which can have therapeutic effects.
Mechanism of Action
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide works by inhibiting GABA-AT, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide increases the levels of GABA, which can have anxiolytic, anticonvulsant, and sedative effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increased levels of GABA resulting from N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide inhibition of GABA-AT can have several biochemical and physiological effects. GABA is known to have anxiolytic and anticonvulsant effects, and increased levels of GABA can help to reduce anxiety and prevent seizures. GABA is also involved in the regulation of sleep and wakefulness, and N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been shown to increase the duration of non-REM sleep in rats.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. Its high purity and yield also make it a reliable compound for use in experiments. However, N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has some limitations, including its relatively short half-life and the need for intraperitoneal injection in animal studies.
Future Directions
There are several future directions for research involving N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide. One potential direction is the development of more potent and selective GABA-AT inhibitors for use in the treatment of neurological and psychiatric disorders. Another direction is the investigation of the potential use of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide in combination with other drugs for the treatment of addiction. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide involves several steps, including the reaction of cyclopentanone with piperazine, followed by the reaction of the resulting product with cyclohexyl isocyanate. The final step involves the reaction of the resulting compound with N-methylacetyl chloride. The synthesis of N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
properties
IUPAC Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-20(14-7-3-2-4-8-14)17(22)13-16-18(23)19-11-12-21(16)15-9-5-6-10-15/h14-16H,2-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXFWLZKMCXLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2C(=O)NCCN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-propylurea](/img/structure/B6059484.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6059490.png)

![2-[2-(benzylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6059528.png)
![1-{3-[(cyclohexylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6059537.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6059540.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6059548.png)
![3-(benzyloxy)-1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6059551.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}amine](/img/structure/B6059554.png)

methanone](/img/structure/B6059563.png)
